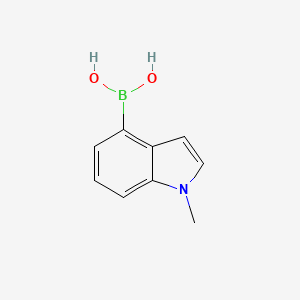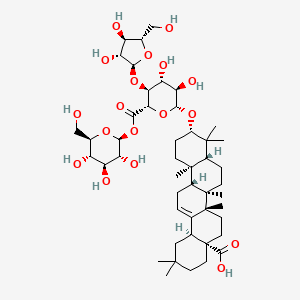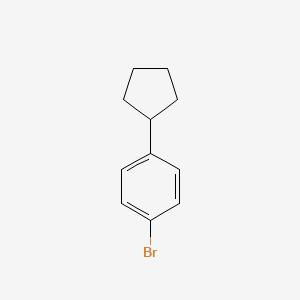
Ethane-13C1
Übersicht
Beschreibung
Ethane-13C1 is a compound where one of the carbon atoms in ethane is replaced with the carbon-13 isotope. This isotopically labeled compound has the chemical formula CH3-13CH3 and is used extensively in scientific research due to its unique properties. This compound is a colorless, odorless, and highly flammable gas at room temperature and pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethane-13C1 can be synthesized through the catalytic hydrogenation of ethylene-13C1. The process involves the reaction of ethylene-13C1 with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves the separation of carbon-13 isotopes from natural sources, followed by the synthesis of ethylene-13C1 and its subsequent hydrogenation to produce this compound. The separation of carbon-13 isotopes is achieved using techniques such as cryogenic distillation or chemical exchange methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carbon dioxide and water. This reaction is typically carried out using oxygen or other oxidizing agents under high-temperature conditions.
Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of halogenating agents such as chlorine gas or bromine water.
Combustion: this compound combusts in the presence of oxygen to produce carbon dioxide, water, and heat.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents, high temperature.
Substitution: Halogenating agents (e.g., chlorine gas, bromine water), UV light or heat.
Combustion: Oxygen, ignition source.
Major Products Formed:
Oxidation: Carbon dioxide, water.
Substitution: Halogenated ethanes (e.g., chloroethane, bromoethane).
Combustion: Carbon dioxide, water.
Wissenschaftliche Forschungsanwendungen
Ethane-13C1 is widely used in various scientific research fields due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to study metabolic processes in the human body.
Industry: Used as a tracer gas in leak detection and environmental monitoring
Wirkmechanismus
The mechanism of action of ethane-13C1 primarily involves its use as a tracer in NMR spectroscopy and other analytical techniques. The carbon-13 isotope has a nuclear spin, which makes it detectable by NMR. This allows researchers to study the molecular structure, dynamics, and interactions of organic compounds. In metabolic studies, this compound is metabolized in the same way as regular ethane, allowing researchers to trace the movement and transformation of carbon atoms within biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethane-13C1 can be compared with other isotopically labeled compounds such as:
Ethane-13C2: Both carbon atoms in ethane are replaced with carbon-13 isotopes.
Methane-13C: The single carbon atom in methane is replaced with a carbon-13 isotope.
Ethylene-13C1: One of the carbon atoms in ethylene is replaced with a carbon-13 isotope.
Uniqueness: this compound is unique in that it provides a balance between simplicity and utility. It is simpler than ethane-13C2, making it easier to interpret NMR spectra, while still providing valuable information about molecular structures and reaction mechanisms. Compared to methane-13C, this compound offers more complex interactions and pathways to study, making it a versatile tool in research .
Eigenschaften
IUPAC Name |
(113C)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476559 | |
| Record name | Ethane-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
31.062 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-17-1 | |
| Record name | Ethane-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6145-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)



